

4,5-Diethoxy-2-nitrobenzoic acid structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5-Diethoxy-2-nitrobenzoic acid

Cat. No.: B171050

[Get Quote](#)

An In-depth Technical Guide to the Structure Elucidation of **4,5-Diethoxy-2-nitrobenzoic acid**

Abstract

This technical guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of **4,5-Diethoxy-2-nitrobenzoic acid**. Intended for researchers, analytical chemists, and professionals in drug development, this document details the synergistic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative emphasizes the causality behind experimental choices and establishes a self-validating system of protocols to ensure scientific integrity. By integrating foundational principles with practical application, this guide serves as a robust reference for the characterization of complex aromatic nitro compounds.

Introduction and Strategic Overview

4,5-Diethoxy-2-nitrobenzoic acid (DE2NBA) is a substituted aromatic carboxylic acid. Its structure, featuring two ethoxy groups, a nitro group, and a carboxylic acid moiety on a benzene ring, makes it a potentially valuable building block in organic and medicinal chemistry. [1] The precise arrangement of these functional groups is critical to its reactivity, physicochemical properties, and potential biological activity. Therefore, rigorous and unequivocal structure determination is a prerequisite for its use in any research or development context.

The elucidation strategy is built on a tripartite analytical approach:

- Mass Spectrometry (MS): To establish the compound's molecular weight and elemental formula, providing the foundational piece of the structural puzzle.
- Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, serving as a rapid qualitative verification of the compound's chemical class.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework, determine the substitution pattern on the aromatic ring, and provide definitive proof of the isomeric structure.

This guide will dissect each technique, presenting the expected data, the rationale for its interpretation, and the detailed protocols for acquiring high-quality results.

Foundational Analysis: Mass Spectrometry

The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can be used to calculate the elemental composition.

Expected Mass and Isotopic Pattern

The proposed structure of **4,5-Diethoxy-2-nitrobenzoic acid** has the molecular formula $C_{11}H_{13}NO_6$.

Property	Value	Source
Molecular Formula	$C_{11}H_{13}NO_6$	Calculated
Molecular Weight	255.22 g/mol	Calculated
Exact Mass	255.0743 Da	Calculated

An HRMS analysis, typically using Electrospray Ionization (ESI) in negative ion mode to deprotonate the carboxylic acid, is expected to yield an $[M-H]^-$ ion at m/z 254.0670. Verifying this value to within a few parts per million (ppm) provides strong confidence in the elemental formula.

Experimental Protocol: LC-HRMS

A robust method for analyzing aromatic carboxylic acids involves Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[\[2\]](#)[\[3\]](#)

- Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 acetonitrile:water solution to create a 1 mg/mL stock. Prepare a working solution by diluting the stock to ~1 μ g/mL in the mobile phase.
- Chromatographic Conditions:
 - System: High-Performance Liquid Chromatography (HPLC).[\[4\]](#)
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 μ m particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: 10% B to 95% B over 8 minutes.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40 °C.
- Mass Spectrometry Conditions (ESI Negative Mode):
 - Ion Source: Electrospray Ionization (ESI).[\[3\]](#)
 - Polarity: Negative.
 - Scan Range:m/z 50-400.[\[4\]](#)
 - Capillary Voltage: -3.5 kV.
 - Source Temperature: 260 °C.[\[3\]](#)

Functional Group Identification: FT-IR Spectroscopy

FT-IR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule. For DE2NBA, the spectrum is expected to show characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl, the N-O bonds of the nitro group, the C-O bonds of the ethers, and the C=C bonds of the aromatic ring.

Predicted FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Characteristics
3300-2500	O-H	Stretching	Very broad band, indicative of the hydrogen-bonded carboxylic acid dimer.
~2980, ~2940	C-H	Stretching	Aliphatic C-H from the ethoxy groups.
~1700	C=O	Stretching	Strong, sharp peak characteristic of a carboxylic acid carbonyl. ^[5]
~1600, ~1475	C=C	Stretching	Aromatic ring vibrations.
~1525, ~1345	N-O	Asymmetric & Symmetric Stretching	Two strong bands confirming the presence of the nitro group. ^{[6][7]}
~1250, ~1040	C-O	Stretching	Strong bands corresponding to the aryl-ether and alkyl-ether bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal.
- Instrument Parameters:
 - Technique: Attenuated Total Reflectance (ATR).
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Scans: Accumulate 16 scans for a high signal-to-noise ratio.
- Data Processing: Perform a background scan of the empty ATR crystal before analyzing the sample. The instrument software will automatically subtract the background spectrum.

Definitive Structure Mapping: NMR Spectroscopy

NMR spectroscopy provides the most detailed information, allowing for the complete mapping of the molecule's carbon-hydrogen framework and confirmation of the substitution pattern.

^1H NMR Spectroscopy: Proton Environment

The ^1H NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.7	Singlet	1H	H-3	This proton is deshielded by the adjacent electron-withdrawing nitro group and has no ortho- or meta-coupled neighbors.
~7.3	Singlet	1H	H-6	This proton is ortho to the carboxylic acid and has no adjacent protons, appearing as a singlet.
~4.2	Quartet	4H	-O-CH ₂ -CH ₃ (x2)	The methylene protons are adjacent to an oxygen and a methyl group, resulting in a quartet. Two equivalent ethoxy groups are expected.
~1.5	Triplet	6H	-O-CH ₂ -CH ₃ (x2)	The terminal methyl protons are coupled to the adjacent methylene group, appearing as a triplet.

>10

Broad Singlet

1H

-COOH

The carboxylic acid proton is highly deshielded and often appears as a broad singlet; it is exchangeable with D₂O.

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The chemical shifts provide insight into the electronic environment of each carbon.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Rationale
~168	C=O	Carboxylic acid carbon, typically found in this downfield region. ^[8]
~153	C-4 or C-5	Aromatic carbon attached to an electron-donating ethoxy group.
~148	C-4 or C-5	Aromatic carbon attached to an electron-donating ethoxy group.
~142	C-2	Aromatic carbon bonded to the electron-withdrawing nitro group.
~122	C-1	Quaternary carbon attached to the carboxylic acid group.
~110	C-6	Aromatic C-H carbon.
~108	C-3	Aromatic C-H carbon, shielded by two ortho ethoxy groups.
~65	-O-CH ₂ -CH ₃	Methylene carbon of the ethoxy group.
~15	-O-CH ₂ -CH ₃	Methyl carbon of the ethoxy group.

Experimental Protocol: NMR Spectroscopy

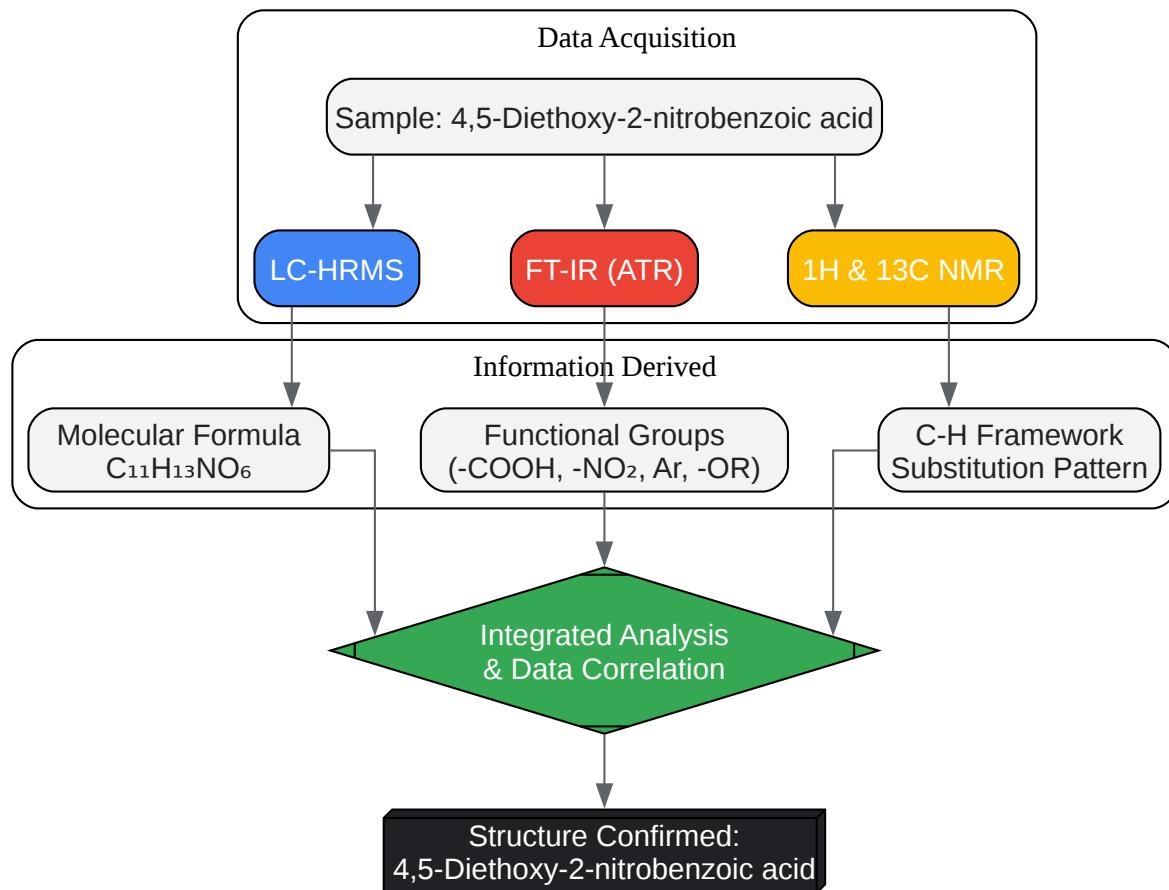
- Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Parameters (500 MHz Spectrometer):
 - ¹H Experiment:

- Pulse Program: Standard single pulse (zg30).
- Spectral Width: 16 ppm.
- Acquisition Time: ~3 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 8-16.
 - ^{13}C Experiment:
 - Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).
 - Spectral Width: 240 ppm.
 - Acquisition Time: ~1 second.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ^1H spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) and the ^{13}C spectrum accordingly (e.g., CDCl_3 at 77.16 ppm).

Data Synthesis and Structure Confirmation

The final step is to integrate all data points into a cohesive and self-validating conclusion. The logical flow from raw data to the confirmed structure is paramount.

Integrated Data Interpretation

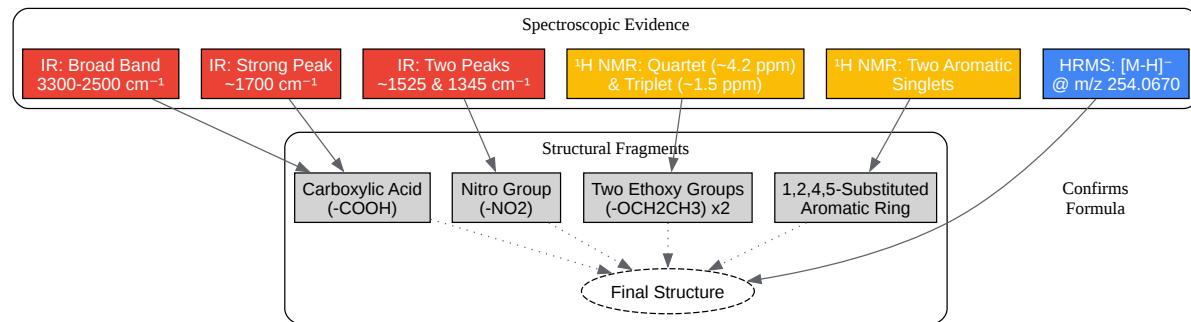

- HRMS confirms the elemental formula $\text{C}_{11}\text{H}_{13}\text{NO}_6$.
- FT-IR confirms the presence of a carboxylic acid (broad O-H, C=O at $\sim 1700\text{ cm}^{-1}$), a nitro group ($\sim 1525, 1345\text{ cm}^{-1}$), ether linkages ($\sim 1250, 1040\text{ cm}^{-1}$), and an aromatic ring.

- ^1H NMR shows two isolated aromatic protons (two singlets), two equivalent ethoxy groups (a quartet and a triplet with 4H and 6H integration, respectively), and a carboxylic acid proton. The presence of only two aromatic singlets is crucial, as it confirms a 1,2,4,5-tetrasubstituted pattern, ruling out other isomers.
- ^{13}C NMR shows the expected 9 distinct carbon signals (two pairs of carbons being equivalent due to symmetry in the ethoxy groups), including the carbonyl, four quaternary aromatic carbons, two aromatic C-H carbons, and the two carbons of the ethoxy group.

The combined evidence from these orthogonal techniques provides an unambiguous confirmation of the structure as **4,5-Diethoxy-2-nitrobenzoic acid**.

Visualization of the Elucidation Workflow

The following diagram illustrates the logical workflow employed in the structure elucidation process.



[Click to download full resolution via product page](#)

Overall workflow for structure elucidation.

Relationship Between Data and Structure

This diagram shows how specific pieces of spectroscopic data directly support fragments of the final structure.

[Click to download full resolution via product page](#)

Mapping spectroscopic data to structural features.

Conclusion

The structural elucidation of **4,5-Diethoxy-2-nitrobenzoic acid** is achieved through a systematic and multi-technique analytical approach. High-resolution mass spectrometry provides the molecular formula, FT-IR spectroscopy confirms the constituent functional groups, and NMR spectroscopy definitively establishes the connectivity and substitution pattern of the molecule. The convergence of data from these independent methods provides a high degree of confidence in the assigned structure, underscoring the importance of a rigorous, evidence-based workflow in chemical research and development.

References

- PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (n.d.). VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
- PubChem. (n.d.). 2-Nitrobenzoic acid. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.

- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- ResearchGate. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
- ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds.
- NIST. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook.
- Missouri S&T. (n.d.). Aromatic Nitro Compounds.
- ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate.
- SlideShare. (n.d.). Aromatic nitro compounds by dr. pramod r. padole.
- American Chemical Society. (2025). Changes in Components During Quality Formation and Evaluation of Honey-Processed Glycyrrhiza uralensis Fisch. from Different Geo. ACS Publications.
- NIST. (n.d.). 3,4-Diethoxybenzoic acid. NIST Chemistry WebBook.
- ACS Publications. (n.d.). Determination of Aromatic Nitro Compounds. Analytical Chemistry.
- HMDB. (2021). Showing metabocard for 5-Mercapto-2-nitro-benzoic acid (HMDB0245253).
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscopic of Organic Material.
- Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid).
- PhytoBank. (n.d.). ¹³C NMR Spectrum (PHY0064709).
- ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate.
- PubChem. (n.d.). 4-Nitrobenzenecarboxylic acid. National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. PhytoBank: ¹³C NMR Spectrum (PHY0064709) [phytobank.ca]
- To cite this document: BenchChem. [4,5-Diethoxy-2-nitrobenzoic acid structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171050#4-5-diethoxy-2-nitrobenzoic-acid-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com